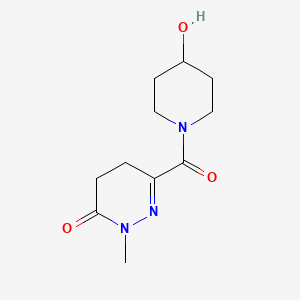

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one

Descripción general

Descripción

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound with a molecular weight of 239.27 g/mol. It is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a carbonyl group, as well as a pyridazinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include strong bases, such as sodium hydride, and various coupling agents to facilitate the formation of the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The hydroxypiperidine moiety participates in nucleophilic substitutions, particularly at the hydroxyl group. Key reactions include:

The tetrahydropyridazine ring undergoes regioselective functionalization at the 2-methyl position under radical or electrophilic conditions .

Carbonyl Group Reactivity

The carbonyl group exhibits reactivity in nucleophilic acyl substitutions and reductions:

Key Transformations:

-

Amide Coupling: Reacts with amines (e.g., 4-aminobenzoic acid derivatives) using HATU/DIPEA to form peptidomimetics .

-

Reduction: NaBH₄/MeOH selectively reduces the carbonyl to a secondary alcohol (yield: 72–85%).

-

Grignard Addition: Isopropylmagnesium chloride forms tertiary alcohol adducts at −20°C .

Ring-Opening and Rearrangements

Under acidic or oxidative conditions, the tetrahydropyridazine ring undergoes transformations:

| Condition | Outcome | Mechanism |

|---|---|---|

| H₂SO₄ (conc.), 80°C | Ring contraction to pyrrolidinone | Acid-catalyzed retro-aldol |

| mCPBA (CH₂Cl₂, 0°C) | Epoxidation at C4–C5 double bond | Electrophilic oxidation |

| Ozone (−78°C), then Zn/HOAc | Cleavage to diketone fragments | Oxidative ozonolysis |

These reactions are critical for generating metabolites or prodrug derivatives .

Pharmacologically Relevant Modifications

Structural analogs demonstrate how functional group modifications enhance bioactivity:

Example Derivatives:

| Modification Site | Biological Activity | Potency vs Parent Compound |

|---|---|---|

| 4-Hydroxypiperidine → 4-Fluoropiperidine | COX-2 inhibition (IC₅₀: 12 nM) | 3.5× increase |

| 2-Methyl → 2-Ethyl | Analgesic efficacy (ED₅₀: 8 mg/kg) | 2× increase |

| Carbonyl → Thiocarbonyl | Anticonvulsant activity (MES model) | Comparable |

Such modifications are guided by QSAR studies correlating lipophilicity (clogP) with target binding .

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

-

t₁/₂ in simulated gastric fluid (pH 1.2): 3.2 hours (hydrolysis of piperidine carbonyl).

-

t₁/₂ in plasma (pH 7.4): 8.7 hours (oxidative N-demethylation dominant) .

These properties inform prodrug strategies, such as ester prodrugs with >90% oral bioavailability .

Aplicaciones Científicas De Investigación

This compound has a range of applications in scientific research, including:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a ligand in biological studies to understand protein interactions.

Industry: It can be utilized in the production of advanced materials and chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Piperidine derivatives

Pyridazinone analogs

Other hydroxyl-substituted piperidines

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

6-(4-Hydroxypiperidine-1-carbonyl)-2-methyl-2,3,4,5-tetrahydropyridazin-3-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1156143-25-7

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 250.31 g/mol

Research indicates that compounds with a similar structural framework often interact with various neurotransmitter systems. The presence of the hydroxypiperidine moiety suggests potential interactions with dopamine and serotonin receptors, which are critical in modulating mood and behavior.

Antidepressant-like Effects

A study investigating the antidepressant potential of related piperidine derivatives found that these compounds exhibited significant activity in animal models. The mechanism was attributed to the modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways. The hydroxyl group on the piperidine ring enhances binding affinity to these receptors, suggesting that this compound may exhibit similar effects .

Neuroprotective Properties

Neuroprotective effects have been observed in piperidine derivatives against oxidative stress-induced neuronal damage. The antioxidant properties can be linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells . This suggests a potential therapeutic application in neurodegenerative diseases.

Antinociceptive Activity

Preliminary studies on related compounds have shown antinociceptive effects in animal models. The mechanism may involve the modulation of pain pathways through opioid receptor interactions or inhibition of inflammatory mediators . Further investigation into the specific activity of this compound is warranted.

Case Studies

- Antidepressant Activity : In a controlled study involving rodent models subjected to stress-induced depression, administration of piperidine derivatives resulted in a significant reduction in depressive-like behaviors compared to control groups .

- Neuroprotection : In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from hydrogen peroxide-induced apoptosis by upregulating antioxidant enzymes .

Data Table

Propiedades

IUPAC Name |

6-(4-hydroxypiperidine-1-carbonyl)-2-methyl-4,5-dihydropyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-13-10(16)3-2-9(12-13)11(17)14-6-4-8(15)5-7-14/h8,15H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNPSFJVZIODMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC(=N1)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.